2-Amino-2-oxoethyl 4-ethylbenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) 4-ethylbenzoate |
InChI |
InChI=1S/C11H13NO3/c1-2-8-3-5-9(6-4-8)11(14)15-7-10(12)13/h3-6H,2,7H2,1H3,(H2,12,13) |
InChI Key |
BWSYWEJLVANUPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OCC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 2 Oxoethyl 4 Ethylbenzoate
Established Synthetic Pathways
Established methods for synthesizing related benzoate (B1203000) esters provide a reliable foundation for producing the 4-ethyl derivative. These pathways are characterized by their efficiency and well-understood mechanisms.
A cornerstone in the synthesis of 2-amino-2-oxoethyl benzoate derivatives is the nucleophilic substitution reaction, which is analogous to the Williamson ether synthesis. francis-press.comlibretexts.org This SN2 reaction involves an anionic nucleophile attacking an electrophilic carbon center, leading to the displacement of a leaving group. libretexts.org In the context of synthesizing the target compound, the nucleophile is the 4-ethylbenzoate (B1233868) anion, and the electrophile is 2-chloroacetamide (B119443). The reaction proceeds as the carboxylate oxygen attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the desired ester. The efficiency of this SN2 pathway is maximized when using a primary alkyl halide, like 2-chloroacetamide, as it minimizes competing elimination reactions that are more prevalent with secondary and tertiary halides. libretexts.org
A specific and widely documented application of the nucleophilic exchange strategy involves the reaction of a sodium salt of a 4-substituted benzoic acid with 2-chloroacetamide (chloroacetic acid amide). researchgate.net This method has been successfully employed to synthesize a range of 2-amino-2-oxoethyl benzoate derivatives with different substituents at the 4-position of the benzene (B151609) ring, such as bromo, nitro, and amino groups. researchgate.netnumberanalytics.com
The general procedure involves dissolving the sodium 4-substituted benzoate in a suitable solvent, followed by the addition of 2-chloroacetamide. The mixture is then heated to facilitate the reaction. While specific data for the 4-ethyl derivative is not extensively published, the established success with other substituents provides a strong precedent for its synthesis via this route. The expected reaction would involve sodium 4-ethylbenzoate reacting with 2-chloroacetamide.
Table 1: Reported Yields for the Synthesis of 4-Substituted 2-Amino-2-oxoethyl Benzoate Derivatives
| 4-Substituent | Yield (%) |
|---|---|
| Bromo | 86 |
| Nitro | 78 |
| Amino | 88 |
Data sourced from studies on the reaction of sodium 4-substituted benzoates with 2-chloroacetamide in DMF. researchgate.netnumberanalytics.com
An alternative to the direct SN2 approach is a two-step pathway involving separate esterification and amidation steps. This route offers flexibility in the choice of reagents and reaction conditions.
The first step would be the synthesis of an activated form of 4-ethylbenzoic acid, such as 4-ethylbenzoyl chloride. sigmaaldrich.comnih.gov This can be achieved by reacting 4-ethylbenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.
The second step is the amidation reaction. The previously formed 4-ethylbenzoyl chloride would then be reacted with 2-aminoacetamide (glycinamide). The nitrogen atom of the amino group in glycinamide (B1583983) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of the final product, 2-Amino-2-oxoethyl 4-ethylbenzoate. Similar multi-step syntheses involving the coupling of benzoic acids with amino acid derivatives are well-established in medicinal chemistry, often utilizing coupling agents like EDC and HOBt to facilitate amide bond formation. nih.gov
Exploration of Novel Synthetic Approaches
While the aforementioned methods are robust, research continues into developing more efficient, environmentally friendly, and versatile synthetic protocols.
One such novel approach is the use of multicomponent reactions (MCRs). The Ugi three-component reaction, for instance, can generate complex molecules from simple starting materials in a single step. researchgate.net A potential Ugi reaction for synthesizing a related scaffold could involve an aldehyde, an amine, a carboxylic acid, and an isocyanide. Adapting this methodology could provide a convergent and atom-economical route to the target compound or its analogs.
Furthermore, advancements in reaction conditions, such as the use of microwave irradiation, have been shown to significantly accelerate reaction times in similar syntheses, like the Williamson ether synthesis. numberanalytics.comsacredheart.edu Microwave-assisted synthesis could potentially reduce the time required for the reaction of sodium 4-ethylbenzoate and 2-chloroacetamide from hours to minutes. sacredheart.edu Another innovative approach is the development of catalytic Williamson ether synthesis, which operates at high temperatures and allows the use of less reactive alkylating agents, potentially offering a "greener" alternative by avoiding the production of salt byproducts. acs.org
Green Chemistry Principles in Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally benign processes. mun.ca Green chemistry aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. mun.canih.gov
Key green chemistry principles applicable to this synthesis include:
Catalysis: The use of catalysts is preferred over stoichiometric reagents. Catalysts should be highly selective and reusable. Heterogeneous catalysts like expandable graphite (B72142) or modified montmorillonite (B579905) clays (B1170129) are advantageous as they can be easily separated from the reaction mixture and potentially reused, minimizing waste. cibtech.orgijstr.org
Safer Solvents and Auxiliaries: The ideal synthesis would be performed without a solvent. ijstr.org When solvents are necessary, green alternatives should be chosen. For instance, propylene (B89431) carbonate has been identified as a green polar aprotic solvent that can replace hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) which are commonly used in reactions like peptide synthesis. wordpress.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The direct esterification of 4-ethylbenzoic acid and 2-amino-2-oxoethanol to form this compound has a high atom economy, with water being the only byproduct.
Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. Conducting reactions at ambient temperature and pressure is ideal. mun.ca The use of microwave irradiation can be an energy-efficient method to heat reactions rapidly and uniformly, often leading to shorter reaction times and increased yields compared to conventional heating. cibtech.org Low-temperature esterification, facilitated by highly active catalysts, also contributes to energy efficiency. mdpi.com
Use of Renewable Feedstocks: While 4-ethylbenzoic acid is typically derived from petroleum feedstocks, advancements in biocatalysis and metabolic engineering may offer future pathways from renewable sources. The development of syntheses from renewable starting materials is a core goal of green chemistry. rsc.org
The table below outlines the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Source |
| Catalysis | Use of reusable solid acid catalysts (e.g., Montmorillonite K10). | Reduced waste, easier purification. | ijstr.org |
| Safer Solvents | Use of propylene carbonate or performing the reaction solvent-free. | Elimination of toxic and volatile organic compounds (VOCs). | ijstr.orgwordpress.com |
| Atom Economy | Direct esterification of 4-ethylbenzoic acid and 2-amino-2-oxoethanol. | High efficiency, minimal waste (only water byproduct). | mun.ca |
| Energy Efficiency | Employing microwave heating or low-temperature catalytic systems. | Reduced energy consumption, shorter reaction times. | cibtech.orgmdpi.com |
| Waste Prevention | Designing a high-yield reaction with an easily separable catalyst. | Minimizes "end-of-pipe" treatment and environmental pollution. | mun.ca |
Chemical Reactivity and Transformation of 2 Amino 2 Oxoethyl 4 Ethylbenzoate
Hydrolysis Reactions of the Ester and Amide Linkages
The ester and amide bonds within 2-Amino-2-oxoethyl 4-ethylbenzoate (B1233868) are susceptible to hydrolysis, a reaction that involves the cleavage of these bonds by water. The conditions under which hydrolysis occurs can be controlled to selectively target one of the two linkages.
The ester linkage is generally more labile than the amide linkage. Under acidic or basic conditions, the ester can be hydrolyzed to yield 4-ethylbenzoic acid and 2-amino-2-oxoethanol (glycinamide). Basic hydrolysis, or saponification, is typically irreversible and proceeds via nucleophilic acyl substitution.
In contrast, the amide bond is significantly more stable and requires more vigorous conditions for cleavage, such as prolonged heating in strong acid or base. This differential reactivity allows for the selective modification of the ester group while leaving the amide intact.
Hydrolysis Products of 2-Amino-2-oxoethyl 4-Ethylbenzoate
| Linkage | Condition | Products |
| Ester | Acid or Base | 4-Ethylbenzoic acid and 2-Amino-2-oxoethanol |
| Amide | Strong Acid or Base | 4-Ethylbenzoyl-glycine and Ammonia |
Substitution Reactions on the Aromatic Ring
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the 4-ethyl group and the ester group, govern the position of incoming electrophiles.
The ethyl group at the para position is an activating group and an ortho-, para-director due to its electron-donating inductive effect. Conversely, the ester group is a deactivating group and a meta-director because of its electron-withdrawing resonance and inductive effects. The combined influence of these two groups makes the positions ortho to the ethyl group (and meta to the ester) the most likely sites for substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration would likely introduce a nitro group at the 2- or 6-position of the benzene ring.
Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Amino-2-oxoethyl 3-nitro-4-ethylbenzoate |
| Bromination | Br₂, FeBr₃ | 2-Amino-2-oxoethyl 3-bromo-4-ethylbenzoate |
Modifications at the Amino Group
The primary amino group of the 2-amino-2-oxoethyl moiety is a key site for chemical modification. It can readily undergo acylation, alkylation, and diazotization reactions.
Acylation with acid chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. For example, reaction with acetyl chloride would yield N-acetyl-2-amino-2-oxoethyl 4-ethylbenzoate.
Alkylation, the introduction of an alkyl group, can be achieved using alkyl halides. The reaction of the amino group with aldehydes or ketones can form Schiff bases (imines), which can be subsequently reduced to form secondary amines. mdpi.com
Diazotization, the reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), converts the primary amino group into a diazonium group. This intermediate is highly versatile and can be used to introduce a variety of other functional groups. libretexts.org
Derivatization at the Oxoethyl Moiety
The oxoethyl group itself can be a site for derivatization, primarily through reactions involving the amide functionality. While the amide bond is stable, the nitrogen and oxygen atoms can participate in further reactions. For instance, the amide nitrogen can be deprotonated under strongly basic conditions to form an amidate anion, which can then react with electrophiles.
Chelation Chemistry and Coordination with Metal Centers
Molecules containing aromatic rings, carboxyl groups (or their derivatives), and amino groups are often employed as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. nih.gov this compound possesses several potential coordination sites: the oxygen atoms of the ester and amide carbonyl groups, and the nitrogen atom of the amino group.
This arrangement of donor atoms allows the molecule to act as a chelating agent, binding to a single metal center through multiple points of attachment. The formation of such chelate complexes can significantly alter the physical and chemical properties of both the organic molecule and the metal ion. For instance, benzocaine (B179285) derivatives have been used to synthesize ruthenium(II) complexes. researchgate.net The specific coordination mode and the stability of the resulting metal complex will depend on the nature of the metal ion, the solvent system, and the reaction conditions.
Computational Chemistry and Theoretical Studies on 2 Amino 2 Oxoethyl 4 Ethylbenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are celebrated for their balance of accuracy and computational efficiency, making them well-suited for studying molecules of the size and complexity of 2-Amino-2-oxoethyl 4-ethylbenzoate (B1233868). These calculations can predict a wide array of molecular properties with high precision.
Geometry Optimization and Electronic Structure Analysis
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations systematically adjust the atomic coordinates to find the minimum energy conformation on the potential energy surface. For 2-Amino-2-oxoethyl 4-ethylbenzoate, this process would reveal the precise bond lengths, bond angles, and dihedral angles that characterize its structure.
Electronic structure analysis, performed concurrently with geometry optimization, provides a detailed picture of how electrons are distributed within the molecule. This includes the calculation of molecular orbital energies and the mapping of electron density. Such analyses are crucial for understanding the molecule's polarity, reactivity, and spectroscopic properties.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Representative Values) Note: The following data are representative values for similar structures and are not from a direct computational study of this compound.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |
|---|---|---|
| Bond Length | C=O (ester) | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| C=O (amide) | 1.24 Å | |
| C-N (amide) | 1.34 Å | |
| Bond Angle | O=C-O (ester) | 124° |
| C-O-C | 117° | |
| O=C-N (amide) | 123° |
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. nih.gov
The theoretical vibrational spectrum for this compound would show characteristic peaks for its functional groups, including the C=O stretching of the ester and amide, N-H stretching of the amide, and various vibrations associated with the aromatic ring. nih.gov A comparison of these theoretical spectra with experimental data can help to confirm the molecular structure and assign spectral features.
Table 2: Illustrative Calculated Vibrational Frequencies for this compound (Representative Values) Note: The following data are representative values for similar structures and are not from a direct computational study of this compound.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Asymmetric Stretch | Amide | ~3500 |
| N-H Symmetric Stretch | Amide | ~3400 |
| C-H Aromatic Stretch | Benzene (B151609) Ring | ~3100 |
| C=O Ester Stretch | Ester | ~1720 |
| C=O Amide I Band | Amide | ~1680 |
| C-N Stretch / N-H Bend | Amide II Band | ~1580 |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. mdpi.com
For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the HOMO is often localized on the electron-rich aromatic ring and the amide group, while the LUMO may be centered on the electron-deficient carbonyl carbons.
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound (Representative Values) Note: The following data are representative values for similar structures and are not from a direct computational study of this compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide a static picture of a molecule's minimum energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape. nih.gov
Prediction of Chemical Reactivity Descriptors
Based on the electronic properties obtained from DFT calculations, a variety of chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and can be used to compare the reactivity of different compounds. nih.gov
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).
Electrophilicity Index (ω): A measure of the electrophilic character ( χ²/2η ).
These descriptors for this compound would provide a quantitative basis for understanding its reactivity in various chemical reactions. researchgate.netlibretexts.org
Table 4: Illustrative Chemical Reactivity Descriptors for this compound (Representative Values) Note: The following data are representative values for similar structures and are not from a direct computational study of this compound.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
Force Field Development for Classical Simulations
While MD simulations provide dynamic information, they rely on a simplified representation of the potential energy of the system, known as a force field. Force fields consist of a set of parameters that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). numberanalytics.com
For novel molecules like this compound, specific force field parameters may not be available in standard force fields. In such cases, it is necessary to develop and validate new parameters. uq.edu.aufrontiersin.orgnih.govuq.edu.au This is typically done by fitting the force field parameters to reproduce high-level quantum mechanical data (e.g., from DFT calculations) for the molecule's structure, vibrational frequencies, and conformational energy profiles. The development of accurate force fields is crucial for conducting reliable and predictive large-scale classical simulations, such as those used in drug design and materials science.
Structure Activity Relationship Sar Studies of 2 Amino 2 Oxoethyl 4 Ethylbenzoate Analogs
Design Principles for Structural Analogs
The design of structural analogs of 2-amino-2-oxoethyl 4-ethylbenzoate (B1233868) is primarily guided by principles established for local anesthetics and other bioactive benzoate (B1203000) derivatives. The core structure of these molecules typically consists of three main components: a lipophilic aromatic ring, an intermediate chain containing an ester or amide linkage, and a hydrophilic amine group. brainkart.comgpattutor.com The synthesis of such analogs often involves the reaction of a substituted benzoic acid or its salt with an appropriate amino alcohol or halo-amide derivative. researchgate.netnih.gov
Key design principles for creating structural analogs include:
Modification of the Aromatic Ring: Introducing various substituents to the benzene (B151609) ring to modulate lipophilicity, electronic properties, and steric hindrance.
Alteration of the Intermediate Linker: Replacing the ester group with an amide, thioester, or other bioisosteres to influence stability, hydrogen bonding capacity, and conformational flexibility. pharmacy180.comnih.gov
Variation of the Amino Group: Modifying the terminal amino group to alter its basicity (pKa), which affects the ionization state at physiological pH and, consequently, its interaction with biological targets. gpattutor.com
Introduction of Steric Constraints: Synthesizing conformationally restricted analogs to probe the bioactive conformation and enhance receptor selectivity. nih.gov
A general synthetic route for analogs of 2-amino-2-oxoethyl 4-substituted-benzoates involves the reaction of the corresponding sodium benzoate with chloroacetamide in a suitable solvent like dimethylformamide (DMF). researchgate.net
Impact of Aromatic Ring Substitutions on Molecular Interactions
Substituents on the aromatic ring of 2-amino-2-oxoethyl 4-ethylbenzoate analogs can significantly influence their molecular interactions and biological activity. The nature, position, and size of these substituents can alter the molecule's lipophilicity, electronic distribution, and ability to bind to target proteins.
In the context of local anesthetics, which share a similar structural framework, the following trends have been observed:
Electron-donating groups (e.g., amino, alkylamino, alkoxy) at the ortho and para positions of the aromatic ring generally increase potency. gpattutor.compharmacy180.com These groups can increase the electron density of the carbonyl oxygen, potentially enhancing interactions with the receptor.
Electron-withdrawing groups (e.g., nitro) can decrease activity. For instance, the synthesis of 2-amino-2-oxoethyl 4-nitrobenzoate (B1230335) showed a lower yield compared to its bromo and amino counterparts, which was attributed to the reduced reactivity of the molecule due to the electron-withdrawing nature of the nitro group. nih.gov
Lipophilicity: Increasing the lipophilicity of the aromatic portion, for example, by adding alkyl groups, often correlates with an increase in anesthetic potency. brainkart.com However, this can also lead to increased toxicity.
Steric Factors: The size and position of substituents can influence how the molecule fits into its binding site. For example, in some local anesthetics, methyl substitution at specific positions on the benzene ring can enhance potency. llu.edu
Table 1: Predicted Impact of Aromatic Ring Substitutions on the Biological Activity of this compound Analogs (Based on SAR of Local Anesthetics)
| Substituent at para-position | Predicted Effect on Potency | Rationale |
| -NH₂ (Amino) | Increase | Electron-donating, increases electron density at carbonyl. gpattutor.compharmacy180.com |
| -OCH₃ (Methoxy) | Increase | Electron-donating, increases electron density at carbonyl. gpattutor.com |
| -NO₂ (Nitro) | Decrease | Electron-withdrawing, reduces electron density at carbonyl. gpattutor.comnih.gov |
| -Cl (Chloro) | Variable | Can increase lipophilicity but also has electron-withdrawing effects. |
| -CH₃ (Methyl) | Increase | Electron-donating and increases lipophilicity. nih.gov |
This table is predictive and based on established SAR principles for structurally related compounds.
Influence of Ester and Amide Linker Modifications on Biological Activity
The linker connecting the aromatic ring to the amino group, which is an ester in this compound, is a critical determinant of the molecule's properties. Replacing the ester with an amide is a common modification in drug design.
Stability: Amides are generally more resistant to hydrolysis by esterases than esters. pharmacy180.com This can lead to a longer duration of action for amide-linked analogs compared to their ester counterparts.
Hydrogen Bonding: The amide bond introduces a hydrogen bond donor (N-H), which is absent in the ester linker. This can lead to different binding interactions with the target receptor. nih.gov
Conformational Effects: The amide bond is generally stiffer than the ester bond, which can reduce the conformational flexibility of the molecule. This rigidity can either be beneficial or detrimental to binding, depending on the specific target. nih.gov
Biological Activity: The replacement of an ester with an amide can have a profound effect on biological activity. In some cases, this substitution leads to a significant decrease in potency, while in others, it can enhance activity or alter the pharmacological profile. nih.govnih.gov For example, in derivatives of diphenylacetic acid, replacing the ester with an amide reduced the affinity for muscarine-sensitive acetylcholine (B1216132) receptors. nih.gov
Table 2: Comparison of Properties for Ester and Amide Linkers in Bioactive Molecules
| Property | Ester Linker (-COO-) | Amide Linker (-CONH-) |
| Susceptibility to Hydrolysis | Higher | Lower pharmacy180.com |
| Hydrogen Bond Donating Ability | No | Yes (N-H) nih.gov |
| Flexibility | More Flexible | More Rigid nih.gov |
| Impact on Potency | Highly context-dependent | Highly context-dependent |
Role of Stereochemistry in Molecular Recognition
While this compound itself is not chiral, the introduction of chiral centers into its analogs can have a significant impact on their interaction with biological targets, which are themselves chiral. The spatial arrangement of atoms in a molecule can be critical for achieving the optimal orientation for binding to a receptor.
In studies of constrained analogs of procaine, stereoisomerism was a key consideration. nih.gov The different spatial arrangements of the functional groups in stereoisomers can lead to significant differences in biological activity. This is because one enantiomer may fit into the binding site of a receptor more effectively than the other.
For example, in a study on daptomycin (B549167) analogs, the enantiomer of a potent analog was found to be significantly less active, highlighting the importance of a specific chiral interaction with the target. While not directly related to this compound, this principle is broadly applicable in medicinal chemistry.
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For analogs of this compound, particularly in the context of local anesthetic activity, QSAR models can be developed to predict the potency of new, unsynthesized compounds.
A typical QSAR study for local anesthetic agents would involve:
Data Set: A series of analogs with known biological activities (e.g., anesthetic potency).
Descriptor Calculation: Calculation of various molecular descriptors for each analog, such as:
Physicochemical properties: LogP (lipophilicity), pKa, molecular weight.
Electronic properties: Hammett constants (σ), dipole moment.
Topological indices: Molecular connectivity indices.
Quantum chemical descriptors: HOMO and LUMO energies.
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the descriptors with biological activity.
Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.
For instance, a QSAR study on a series of benzotriazolyl derivatives with local anesthetic action was successful in developing models that could predict activity and provide insights into the structural requirements for this action. nih.gov Such models could be invaluable in guiding the design of more potent and selective analogs of this compound.
Table 3: Common Descriptors Used in QSAR Models for Local Anesthetics
| Descriptor Type | Example | Relevance to Activity |
| Lipophilicity | LogP | Membrane permeability, reaching the site of action. brainkart.com |
| Electronic | Hammett Constant (σ) | Influence of substituents on the aromatic ring's electronic properties. |
| Steric | Molar Refractivity (MR) | Size and shape of the molecule, influencing receptor fit. |
| Topological | Connectivity Indices | Branching and shape of the molecule. |
Investigation of Molecular Interactions and Biological Mechanisms of 2 Amino 2 Oxoethyl 4 Ethylbenzoate Analogs
In Vitro Enzyme Inhibition Studies
The interaction of 2-amino-2-oxoethyl 4-ethylbenzoate (B1233868) analogs with various enzymes has been a subject of scientific investigation to understand their therapeutic potential. These studies provide critical insights into the potency and mechanism of inhibition, which are foundational for drug design and development.
Analogs of 2-amino-2-oxoethyl 4-ethylbenzoate, specifically hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives, have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Overexpression of tyrosinase can lead to hyperpigmentation disorders, making its inhibitors valuable for dermatological and cosmetic applications. nih.gov
Kinetic studies have been performed to elucidate the mechanism by which these compounds inhibit tyrosinase. For instance, certain derivatives have been shown to act as competitive inhibitors, while others exhibit a mixed-type inhibition pattern. nih.gov Competitive inhibitors typically bind to the active site of the free enzyme, preventing the substrate from binding. researchgate.net In contrast, mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex.
The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. One notable analog, a hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative, demonstrated an exceptionally low IC₅₀ value of 0.0089 µM, significantly more potent than the standard inhibitor, kojic acid (IC₅₀ = 16.69 µM). nih.gov The presence and position of hydroxyl groups on the phenyl ring of the cinnamic acid moiety are crucial for this high inhibitory activity. nih.gov
Table 1: Tyrosinase Inhibitory Activity of 2-[(4-acetylphenyl)amino]-2-oxoethyl Derivatives
| Compound | Description | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Analog 5c | Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative | 0.0089 | Competitive | nih.gov |
| Analog 5d | Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative | 8.26 | Mixed-type | nih.gov |
| Kojic Acid | Standard Tyrosinase Inhibitor | 16.69 | Competitive | nih.gov |
The Ryanodine Receptor 2 (RyR2) is a calcium release channel located in the sarcoplasmic reticulum of cardiac muscle cells, playing a critical role in muscle contraction. google.com Overactivation of RyR2 is linked to arrhythmogenic cardiac diseases, making it a target for therapeutic inhibitors. google.comresearchgate.net While extensive research has been conducted on various classes of RyR2 inhibitors, direct inhibitory data for this compound or its close structural analogs on RyR2 are not prominently available in the reviewed literature. However, research into related structures, such as N-thiazol-2-yl-benzamide derivatives, has been pursued for the treatment of cardiac conditions, suggesting that the broader benzamide (B126) scaffold is of interest in modulating cardiac ion channels. researchgate.net The development of RyR2-selective inhibitors is an active area of research, with the goal of normalizing intracellular calcium homeostasis without detrimentally affecting normal heart function. google.comresearchgate.net
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net COX-1 is constitutively expressed and involved in physiological functions, whereas COX-2 is inducible and plays a major role in inflammation. researchgate.net Several studies have indicated that various benzoate (B1203000) derivatives possess COX inhibitory activity.
Research on ethyl benzoate derivatives bearing indolizine (B1195054) moieties has shown that these compounds can exhibit anti-inflammatory activity, which is mediated at least in part by inhibiting COX enzymes, with a noted preference for COX-2. google.com Similarly, molecular docking studies on methyl 2-(2,3-dimethylanilino)benzoate, a derivative of mefenamic acid, suggest it can effectively bind to both COX-1 and COX-2. researchgate.net The conjugation of cisplatin (B142131) analogs with COX inhibitors, including those with a benzoate structure, has also been explored to leverage the enzyme's role in tumorigenesis. nih.gov These findings collectively suggest that the benzoate scaffold is a viable pharmacophore for designing COX inhibitors.
Table 2: Cyclooxygenase (COX) Inhibitory Profile of Related Benzoate Derivatives
| Compound Class | Target | Key Finding | Reference |
|---|---|---|---|
| Ethyl benzoate derivatives with indolizine moieties | COX-1/COX-2 | Showed inhibitory activity with preferential inhibition of COX-2. | google.com |
| Methyl 2-(2,3-dimethylanilino)benzoate | COX-1/COX-2 | Docking studies indicate effective binding to both isoforms. | researchgate.net |
| Isoxazole-containing benzoate derivatives | COX-1/COX-2 | Evaluated for potent and selective inhibition of COX enzymes. |
Sirtuins and histone deacetylases are classes of enzymes that remove acetyl groups from proteins, playing crucial roles in epigenetics, cell signaling, and metabolism. Inhibition of specific deacetylases is a promising strategy for various diseases, including cancer.
A close analog of this compound, N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), has been identified as a specific inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is unique for having two catalytic domains and is a target for cancer therapy due to its role in cell motility. Crystal structure analysis of HDAC6 in complex with HPOB has provided detailed insights into the molecular basis of its specific inhibition.
Sirtuin 2 (SIRT2) is another deacetylase implicated in cancer and neurodegenerative diseases. While various SIRT2-selective inhibitors have been developed, direct evidence linking this compound analogs to SIRT2 inhibition is limited in the current literature. The research focus has been on other chemical scaffolds, although the exploration of benzamides as deacetylase inhibitors remains an active field. google.com
Receptor Binding Profiling (e.g., Estrogen Receptor-beta (ERβ))
Estrogen receptors (ERα and ERβ) are nuclear hormone receptors that mediate the effects of estrogen. They are important therapeutic targets, particularly in breast cancer and for managing symptoms of menopause. The two isoforms have different tissue distributions and can have opposing effects, making subtype-selective ligands highly sought after.
While specific binding data for this compound is not available, related structures have been investigated for their affinity to estrogen receptors. Docking simulations of thymol-based benzamide derivatives have suggested a promising binding potential to ERβ. google.com Furthermore, other heterocyclic structures incorporating benzamide-like features have been developed as ER antagonists that exhibit binding affinity for both ERα and ERβ. These studies indicate that the general structure of benzamide and benzoate derivatives could serve as a template for developing ligands that interact with the estrogen receptor family, although their selectivity and functional activity (agonist vs. antagonist) would depend on specific structural modifications.
Mechanistic Pathways of Proposed Biological Effects
The biological activities of this compound analogs can be understood through the mechanistic pathways initiated by their molecular interactions.
Anti-Melanogenic Pathway: The inhibition of tyrosinase by analogs directly interrupts the biosynthesis of melanin. nih.gov By blocking the hydroxylation of L-tyrosine and the subsequent oxidation of L-DOPA, these compounds can reduce the production of melanin, which is the mechanistic basis for their potential use in treating hyperpigmentation disorders. nih.gov
Anti-Inflammatory Pathway: The inhibition of COX-2 by benzoate derivatives provides a clear mechanism for anti-inflammatory effects. google.com By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. researchgate.net
Regulation of Protein Acetylation and Cell Motility: The specific inhibition of HDAC6 by analogs like HPOB has significant downstream consequences. HDAC6 is known to deacetylate α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which in turn suppresses microtubule dynamics and reduces cell motility. This pathway is particularly relevant to the anti-cancer potential of these compounds, as reduced cell motility can impair metastasis.
Modulation of Estrogenic Pathways: The binding of analogs to ERβ could trigger various cellular responses. ERβ activation has been associated with anti-proliferative effects in some cancer cells and neuroprotective roles. Therefore, compounds acting as selective ERβ agonists or modulators could offer therapeutic benefits in oncology or for neurodegenerative diseases, distinct from the effects mediated by ERα.
Cell-Based Assays for Target Engagement and Pathway Analysis of this compound Analogs
Cell-based assays are crucial for elucidating the molecular interactions and biological mechanisms of novel therapeutic compounds. For analogs of this compound, these in vitro studies have been instrumental in identifying their cellular targets, understanding their effects on specific signaling pathways, and evaluating their potential as anticancer agents, particularly in the context of multidrug resistance.
Detailed Research Findings
Research into analogs of this compound, specifically those based on a 4H-chromene scaffold, has revealed significant cytotoxic activity against a variety of cancer cell lines. umn.edu Structure-activity relationship (SAR) studies have been pivotal in the development of more potent compounds. For instance, the stable analog of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), known as sHA 14-1 (ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate), was found to mitigate drug resistance and act synergistically with other cancer therapies in leukemia cells. umn.edu Further SAR studies on sHA 14-1 led to the development of ethyl 2-amino-6-(3′,5′-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017), a compound demonstrating low micromolar cytotoxicity across a broad spectrum of hematologic and solid tumor cells. umn.edu
A key finding is the ability of these analogs to selectively target and kill drug-resistant cancer cells. umn.edu Studies using camptothecin-resistant (CCRF-CEM/C2) and mitoxantrone-resistant (HL-60/MX2) cancer cells showed that CXL017 was more potent in these resistant lines compared to the parental, non-resistant cells. umn.edu This phenomenon, known as collateral sensitivity, is a desirable characteristic for new anticancer agents. nih.gov The primary mechanism of tumor cell growth inhibition by these compounds is the induction of apoptosis. umn.edu
Target engagement studies have provided strong evidence that the antiapoptotic Bcl-2 family of proteins are the primary cellular targets for these chromene-based analogs. nih.gov A series of analogs were evaluated for their binding interactions with Bcl-2, Bcl-XL, and Bcl-w proteins. nih.gov These assays measured the ability of the compounds to compete with a Bak peptide that binds to these antiapoptotic proteins. nih.gov A positive correlation was observed between the binding affinities of these compounds to the Bcl-2 proteins and their in vitro cytotoxicities, suggesting a direct link between target engagement and cellular outcome. nih.gov Jurkat cells that overexpress Bcl-2 or Bcl-XL, which typically show resistance to standard cancer therapies, did not develop resistance to these analogs. nih.gov Furthermore, the parent compound, HA 14-1, was shown to sensitize Jurkat cells to cisplatin, highlighting its potential in combination therapies. nih.gov
The investigation into the biological pathways affected by these compounds has centered on apoptosis and mechanisms to overcome multidrug resistance (MDR). nih.gov One of the major mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporter proteins, which efflux anticancer drugs from the cell. nih.gov Another is the alteration of apoptotic pathways. nih.gov CXL017 has been identified as a dual inhibitor of Bcl-2 and SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase) proteins. nih.gov The inhibition of these targets likely contributes to its ability to re-sensitize multidrug-resistant leukemia cells to chemotherapy. nih.gov The modulation of calcium signaling pathways has also been suggested as a mechanism for reversing MDR.
The table below summarizes the cytotoxic activity of a key analog in various cancer cell lines.
Molecular Docking and Virtual Screening Applications of 2 Amino 2 Oxoethyl 4 Ethylbenzoate and Its Analogs
Ligand Preparation and Protein Structure Validation
The successful outcome of molecular docking and virtual screening studies is fundamentally reliant on the accurate preparation of both the ligand and the target protein. This initial step ensures that the computational models reflect biologically relevant conditions as closely as possible.
For ligands such as 2-Amino-2-oxoethyl 4-ethylbenzoate (B1233868) and its analogs, preparation involves generating a high-quality 3D structure. This can be achieved through experimental methods like X-ray crystallography or computational modeling. For instance, the crystal structures of several analogs, including 2-amino-2-oxoethyl 4-bromobenzoate (B14158574), 2-amino-2-oxoethyl 4-nitrobenzoate (B1230335), and 2-amino-2-oxoethyl 4-aminobenzoate (B8803810) monohydrate, have been determined, providing precise atomic coordinates and conformational data. nih.govnih.gov These experimentally determined structures are invaluable for validating computationally generated conformers. The synthesis of these analogs is typically achieved through the reaction of the corresponding sodium benzoate (B1203000) with chloroacetic acid amide. nih.govresearchgate.net
In the absence of an experimental structure for 2-Amino-2-oxoethyl 4-ethylbenzoate, its 3D conformation would be generated using computational chemistry software. This process involves defining the correct bond orders, assigning appropriate atom types, and generating a low-energy conformation. The protonation state of the molecule at a physiological pH must also be considered, as it significantly influences its interaction with the target protein. researchgate.net
Protein structure validation is an equally critical step. Typically, the 3D coordinates of the target protein are obtained from a public repository like the Protein Data Bank (PDB). Before docking, these structures must be carefully prepared. This process includes adding hydrogen atoms, assigning partial charges, removing any co-crystallized ligands and water molecules that are not essential for binding, and repairing any missing residues or loops in the protein structure. researchgate.netebi.ac.uk The validation of the protein's active site is crucial to ensure that it is a suitable binding pocket for the ligand.
Docking Algorithm Selection and Parameter Optimization
The choice of a suitable docking algorithm and the optimization of its parameters are pivotal for achieving reliable predictions of ligand binding poses and affinities. A variety of docking algorithms are available, each employing different search strategies and scoring functions.
Commonly used docking programs include AutoDock, Glide, and GOLD. For instance, in a study involving analogs of 2-oxoethyl 4-benzamidobenzoate, the Glide module was utilized for molecular docking simulations. nih.gov AutoDock is another widely used tool that employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the protein's active site. nih.gov
The selection of a docking algorithm is often guided by the specific characteristics of the target protein and the ligand. For example, if the ligand is highly flexible, an algorithm that can efficiently sample a wide range of conformations would be preferred.
Parameter optimization is essential to fine-tune the docking process. This may involve adjusting the size of the grid box that defines the search space within the protein's active site, the number of genetic algorithm runs, and the energy evaluation parameters. To ensure the validity of the docking protocol, a common practice is to re-dock the co-crystallized ligand into the protein's active site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the chosen parameters.
Analysis of Binding Modes and Interaction Profiles with Target Proteins
A key outcome of molecular docking is the prediction of the binding mode of a ligand within the active site of a protein. This analysis provides insights into the specific intermolecular interactions that stabilize the protein-ligand complex.
For analogs of this compound, docking studies have revealed key interactions with their target proteins. For example, in the study of 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives as inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), docking simulations identified crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov The analysis of these interactions helps to rationalize the structure-activity relationship (SAR) of the synthesized compounds.
The binding mode analysis typically involves visualizing the docked pose and identifying key interactions such as:
Hydrogen bonds: These are critical for specificity and affinity. The amide group of this compound, for instance, can act as both a hydrogen bond donor and acceptor.
Hydrophobic interactions: The ethylbenzoate moiety can engage in hydrophobic interactions with nonpolar residues in the active site.
Pi-stacking interactions: The aromatic ring of the benzoate group can form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.
A hypothetical binding mode of this compound with a target protein is depicted in the table below, illustrating potential interactions.
| Interaction Type | Ligand Moiety | Potential Interacting Protein Residue |
| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Arginine, Lysine, Histidine |
| Hydrophobic Interaction | Ethyl Group | Leucine, Isoleucine, Valine |
| Pi-Stacking | Benzene (B151609) Ring | Phenylalanine, Tyrosine, Tryptophan |
| This table represents a hypothetical interaction profile and would need to be confirmed by specific docking studies. |
Virtual Screening of Chemical Libraries for Novel Analog Discovery
Virtual screening is a computational technique that involves the docking of large libraries of chemical compounds against a target protein to identify potential hits. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS).
Using a known active compound like an analog of this compound as a starting point, virtual screening can be employed to discover novel analogs with improved properties. The process typically involves the following steps:
Library Selection: A large chemical library, such as the ZINC database or commercial collections, is chosen for screening.
Docking: All compounds in the library are docked into the active site of the target protein using a validated docking protocol.
Ranking and Filtering: The docked compounds are ranked based on their predicted binding affinities (scoring function values). The list of hits is then filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and chemical diversity.
Hit Selection and Experimental Validation: A manageable number of top-ranked compounds are selected for experimental testing to confirm their activity.
A study on SENP1 inhibitors successfully employed virtual screening to identify a novel lead compound from the SPECS library. nih.gov Subsequent structure-activity relationship (SAR) studies on this hit led to the discovery of more potent inhibitors. nih.gov This demonstrates the power of virtual screening in identifying novel chemical scaffolds for drug discovery.
A hypothetical virtual screening workflow starting from this compound could lead to the identification of diverse analogs with potentially enhanced biological activity.
| Step | Description | Example |
| 1. Query | 3D structure of this compound | A low-energy conformer |
| 2. Library | A large collection of chemical compounds | ZINC database |
| 3. Docking | Simulation of binding for each library compound | Using AutoDock or Glide |
| 4. Scoring & Ranking | Prediction of binding affinity | Based on the docking score |
| 5. Hit Selection | Selection of top-ranked, diverse compounds | Top 100 hits for experimental validation |
| This table outlines a general workflow for virtual screening. |
Applications of 2 Amino 2 Oxoethyl 4 Ethylbenzoate As a Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
Molecules that contain an aromatic ring, a carboxyl group, and an amino group are recognized as a significant class of organic compounds. nih.gov Due to their multiple reaction centers, they serve as important intermediates in industrial synthesis and are frequently used as synthons—structurally distinct units within a molecule that are formed or assembled by known or conceivable synthetic operations. nih.gov
The synthesis of (2-amino-2-oxoethyl)benzoate derivatives is typically achieved through the reaction of the corresponding sodium benzoate (B1203000) with chloroacetamide. nih.govresearchgate.net This general methodology can be applied to the synthesis of 2-Amino-2-oxoethyl 4-ethylbenzoate (B1233868) from sodium 4-ethylbenzoate and chloroacetamide.
Building Block in Medicinal Chemistry for Drug Discovery
The ester and amide motifs are fundamental structural components in a vast array of natural products and pharmaceutical agents. Esters are utilized as building blocks in the synthesis of various organic molecules. The amide group is the backbone of peptides and is a key feature in numerous therapeutic compounds.
Although direct medicinal chemistry applications of 2-Amino-2-oxoethyl 4-ethylbenzoate are not extensively documented, related structures have shown significant biological relevance. For instance, derivatives of 2-oxoethyl 4-benzamidobenzoate have been identified as a novel class of inhibitors for Sentrin/SUMO-specific protease 1 (SENP1), a target implicated in prostate cancer. This highlights the potential of the core benzoyloxyacetamide scaffold in the design of new therapeutic agents.
The general structure of this compound, possessing both hydrogen bond donor and acceptor sites, makes it an attractive building block for creating molecules that can interact with biological targets. The ethyl group at the 4-position of the benzoate ring can also be a site for further chemical modification to optimize pharmacological properties.
Role in the Development of Targeted Chemical Probes
Targeted chemical probes are essential tools for elucidating the function of proteins and other biological macromolecules. These small molecules are designed to interact with a specific target, often enabling its study within a complex biological system. The development of such probes frequently involves the synthesis of a core scaffold that can be systematically modified.
While there is no specific mention in the scientific literature of this compound being used in the development of targeted chemical probes, its structure contains functionalities that are amenable to the attachment of reporter groups, linkers, or reactive moieties commonly found in such tools. The amino and ester groups provide handles for chemical derivatization, allowing for the potential incorporation of this scaffold into more complex probe architectures.
Integration into Diversified Compound Libraries for Screening
Compound libraries are a cornerstone of modern drug discovery and chemical biology, providing a diverse collection of molecules for high-throughput screening against biological targets. The design of these libraries often focuses on including compounds with a variety of structural motifs and physicochemical properties to maximize the chances of identifying a "hit."
Chemical suppliers offer a vast array of building blocks for the synthesis of compound libraries. These building blocks are typically chosen for their ease of incorporation into a variety of chemical scaffolds and their potential to impart desirable properties to the final compounds.
Although not explicitly detailed, this compound, with its combination of an aromatic ring, an ester, and an amide, represents a scaffold that could be readily incorporated into diversified compound libraries. Its straightforward synthesis from commercially available starting materials would make it an accessible component for generating a larger set of related molecules for screening campaigns.
Q & A
Basic: What are the recommended methods for synthesizing 2-Amino-2-oxoethyl 4-ethylbenzoate, and how can reaction efficiency be optimized?
Answer:
Synthesis typically involves esterification of 4-ethylbenzoic acid with 2-amino-2-oxoethanol under acid catalysis. Key parameters include temperature control (60–80°C) and the use of dehydrating agents (e.g., DCC/DMAP) to drive the reaction to completion . Optimization strategies:
- Purity of precursors : Use HPLC-grade reagents to minimize side reactions.
- Catalyst selection : Compare yields using H₂SO₄ vs. p-toluenesulfonic acid to identify optimal conditions.
- Reaction monitoring : Employ TLC or in-situ FTIR to track esterification progress.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Answer:
- NMR : Use ¹H/¹³C NMR to confirm the ester linkage and substituent positions. The 4-ethylbenzoyl group shows characteristic aromatic protons at δ 7.8–8.2 ppm, while the 2-amino-2-oxoethyl group exhibits NH₂ signals near δ 6.5–7.0 ppm .
- FTIR : Key peaks include C=O stretching (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for amide) and NH₂ bending (~1600 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., dihedral angles between aromatic and oxoethyl groups) .
Basic: How should researchers handle discrepancies in reported solubility data for this compound?
Answer:
Discrepancies often arise from solvent polarity or measurement protocols.
- Experimental validation : Perform solubility tests in DMSO, ethanol, and water using UV-Vis spectroscopy for quantification.
- Data normalization : Adjust for temperature (e.g., 25°C vs. 37°C) and ionic strength .
- Comparative analysis : Cross-reference with structurally similar esters (e.g., ethyl 4-cyanobenzoate) to identify trends .
Advanced: What computational tools can predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT calculations : Use Gaussian or ORCA to model transition states and activation energies for reactions at the ester carbonyl group.
- Database mining : Leverage PubChem’s PISTACHIO and REAXYS modules to identify analogous reactions and predict regioselectivity .
- Machine learning : Apply tools like Chemprop to forecast reaction outcomes based on electronic parameters (e.g., Hammett σ values for substituents) .
Advanced: How can researchers resolve conflicting crystallographic data on the molecular conformation of this compound?
Answer:
- Multi-technique validation : Combine X-ray diffraction (for solid-state structure) with solution-state NMR to assess conformational flexibility .
- Torsional angle analysis : Compare experimental dihedral angles (e.g., between the benzoyl and oxoethyl groups) with DFT-optimized geometries to identify steric or electronic biases .
- Temperature-dependent studies : Perform variable-temperature XRD to probe phase transitions or dynamic disorder .
Advanced: What strategies mitigate oxidative degradation during storage or experimental use?
Answer:
- Stabilizers : Add antioxidants like BHT (0.1% w/w) to ethanolic solutions.
- Storage conditions : Store under argon at −20°C in amber vials to limit photodegradation .
- Degradation monitoring : Use LC-MS to track oxidation products (e.g., carboxylic acid derivatives) and adjust handling protocols .
Advanced: How can the compound’s potential as a bioactive intermediate be evaluated systematically?
Answer:
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying the ethyl group on the benzoyl ring) and screen for antimicrobial or anti-inflammatory activity .
- Metabolic stability assays : Use liver microsomes to assess susceptibility to esterase-mediated hydrolysis .
- Toxicity profiling : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to identify safe concentration ranges .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing or heating to avoid inhalation of dust/aerosols .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers leverage high-throughput screening (HTS) to study this compound’s interactions with biological targets?
Answer:
- Assay design : Use fluorescence polarization to measure binding affinity to proteins (e.g., serum albumin) .
- Automated synthesis : Employ robotic platforms to generate derivative libraries for parallel bioactivity testing .
- Data analysis : Apply cheminformatics tools (e.g., KNIME) to correlate structural features with activity trends .
Advanced: What methodologies address challenges in scaling up synthesis without compromising yield?
Answer:
- Flow chemistry : Optimize continuous-flow reactors for esterification to enhance heat/mass transfer and reduce side products .
- Process analytical technology (PAT) : Implement inline Raman spectroscopy to monitor reaction progress in real time .
- Green chemistry : Substitute traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for improved sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
